Amino-PEG25-acid in VEGF-Targeted Dimer Design: 40-Fold Affinity Enhancement Over Monomer Controls
In a systematic study optimizing homodimer peptide ligands for VEGF, a PEG25-based dimer (D6) achieved a 40-fold improvement in binding affinity compared to a monomer control, yielding a single-digit nanomolar Kd value [1]. This performance was superior to dimers with shorter PEG linkers, demonstrating that the 25-unit PEG spacer provides an optimal spatial separation for simultaneous engagement of both VEGF binding sites [1].
| Evidence Dimension | VEGF binding affinity (Kd) |
|---|---|
| Target Compound Data | Single-digit nanomolar Kd (exact value not disclosed in abstract) for PEG25-dimer D6 |
| Comparator Or Baseline | Monomer control: Kd not reported, but 40-fold lower affinity |
| Quantified Difference | 40-fold improvement in binding affinity |
| Conditions | Isothermal titration calorimetry (ITC); VEGF homodimer target |
Why This Matters
This 40-fold affinity gain directly translates to higher potency and potential dose reduction in VEGF-targeted therapies, making PEG25 the empirically validated optimal length for this bivalent targeting strategy.
- [1] Ye, X., et al. (2023). Dimer Peptide Ligands of Vascular Endothelial Growth Factor: Optimizing Linker Length for High Affinity and Antiangiogenic Activity. Journal of Medicinal Chemistry. DOI: 10.1021/acs.jmedchem.3c00842. View Source
